molecular formula C27H34N4O3S2 B11608249 3-heptylsulfanyl-7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

3-heptylsulfanyl-7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

Cat. No.: B11608249
M. Wt: 526.7 g/mol
InChI Key: DOCSMALMLZNSON-UHFFFAOYSA-N
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Description

3-heptylsulfanyl-7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its structure includes a heptylsulfanyl group, a methoxyphenyl group, and a tetrazatetracyclohexadeca core, making it a subject of study for its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-heptylsulfanyl-7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Tetrazatetracyclohexadeca Core: This step involves the cyclization of a suitable precursor under high-temperature conditions, often using a catalyst such as palladium or platinum.

    Introduction of the Heptylsulfanyl Group: This step typically involves a nucleophilic substitution reaction where a heptylthiol is reacted with a halogenated intermediate.

    Attachment of the Methoxyphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, using a methoxybenzene derivative and an acyl chloride.

    Final Assembly: The final step involves the coupling of the intermediate compounds under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and large-scale purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-heptylsulfanyl-7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur and methoxy groups can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles such as amines or thiols, and electrophiles such as acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group may yield sulfoxides or sulfones, while reduction of the ketone group may yield alcohols.

Scientific Research Applications

3-heptylsulfanyl-7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-heptylsulfanyl-7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the methoxyphenyl group may interact with aromatic residues in proteins, while the sulfur and oxygen atoms may form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    3-heptylsulfanyl-7-(4-hydroxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclohexadeca-1(9),3,5,10(15)-tetraen-8-one: Similar structure but with a hydroxy group instead of a methoxy group.

    3-heptylsulfanyl-7-(4-methoxyphenyl)-12-methyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclohexadeca-1(9),3,5,10(15)-tetraen-8-one: Similar structure but with a methyl group instead of a propan-2-yl group.

Uniqueness

3-heptylsulfanyl-7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one is unique due to its combination of functional groups and its tetrazatetracyclohexadeca core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C27H34N4O3S2

Molecular Weight

526.7 g/mol

IUPAC Name

3-heptylsulfanyl-7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C27H34N4O3S2/c1-5-6-7-8-9-14-35-27-29-28-26-30(18-10-12-19(33-4)13-11-18)24(32)23-20-15-21(17(2)3)34-16-22(20)36-25(23)31(26)27/h10-13,17,21H,5-9,14-16H2,1-4H3

InChI Key

DOCSMALMLZNSON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=NN=C2N1C3=C(C4=C(S3)COC(C4)C(C)C)C(=O)N2C5=CC=C(C=C5)OC

Origin of Product

United States

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